Cas no 2138081-83-9 (1-2-(methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride)

1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with a unique cyclopropane backbone and branched alkoxyalkyl substituent. Its structural features make it a valuable intermediate in organic synthesis, particularly for introducing sulfonyl groups in sterically demanding environments. The methoxymethyl and methylbutyl moieties enhance solubility in organic solvents, facilitating reactions under mild conditions. This compound is particularly useful in the preparation of sulfonamides, sulfonate esters, and other functionalized sulfonyl derivatives, offering precise control in complex molecular architectures. Its stability and reactivity profile make it suitable for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. Proper handling under inert conditions is recommended due to its moisture sensitivity.
1-2-(methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride structure
2138081-83-9 structure
Product name:1-2-(methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride
CAS No:2138081-83-9
MF:C10H19ClO3S
MW:254.774061441422
CID:6289175
PubChem ID:165875528

1-2-(methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-2-(methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride
    • EN300-1143417
    • 1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
    • 2138081-83-9
    • Inchi: 1S/C10H19ClO3S/c1-8(2)9(7-14-3)6-10(4-5-10)15(11,12)13/h8-9H,4-7H2,1-3H3
    • InChI Key: YZUDCZPUQLFLLH-UHFFFAOYSA-N
    • SMILES: ClS(C1(CC(COC)C(C)C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 254.0743433g/mol
  • Monoisotopic Mass: 254.0743433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų
  • XLogP3: 2.6

1-2-(methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143417-1.0g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9
1g
$1371.0 2023-05-26
Enamine
EN300-1143417-0.05g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9 95%
0.05g
$1188.0 2023-10-26
Enamine
EN300-1143417-10g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9 95%
10g
$6082.0 2023-10-26
Enamine
EN300-1143417-5g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9 95%
5g
$4102.0 2023-10-26
Enamine
EN300-1143417-2.5g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9 95%
2.5g
$2771.0 2023-10-26
Enamine
EN300-1143417-5.0g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9
5g
$3977.0 2023-05-26
Enamine
EN300-1143417-0.5g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9 95%
0.5g
$1357.0 2023-10-26
Enamine
EN300-1143417-10.0g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9
10g
$5897.0 2023-05-26
Enamine
EN300-1143417-1g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9 95%
1g
$1414.0 2023-10-26
Enamine
EN300-1143417-0.1g
1-[2-(methoxymethyl)-3-methylbutyl]cyclopropane-1-sulfonyl chloride
2138081-83-9 95%
0.1g
$1244.0 2023-10-26

Additional information on 1-2-(methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride

Introduction to 1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl Chloride (CAS No. 2138081-83-9)

1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride (CAS No. 2138081-83-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring, a sulfonyl chloride functional group, and a substituted alkyl chain. These structural elements contribute to its potential applications in various chemical and biological processes.

The cyclopropane ring in the structure of 1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride imparts rigidity and conformational constraints, which can influence the compound's reactivity and selectivity in chemical reactions. The presence of the sulfonyl chloride functional group makes it an excellent electrophilic reagent, capable of participating in a wide range of nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules, including those with therapeutic potential.

The substituted alkyl chain, specifically the methoxymethyl and 3-methylbutyl groups, adds further complexity to the molecule. These substituents can modulate the compound's solubility, stability, and biological activity. For instance, the methoxymethyl group can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. The 3-methylbutyl group, on the other hand, can influence the compound's conformational flexibility and binding affinity to specific biological targets.

In recent years, there has been growing interest in the use of sulfonyl chlorides as intermediates in the synthesis of pharmaceuticals and agrochemicals. The high reactivity and versatility of sulfonyl chlorides make them valuable building blocks for constructing complex molecular architectures. For example, a study published in the Journal of Medicinal Chemistry highlighted the use of sulfonyl chlorides in the development of novel anti-inflammatory agents. The researchers demonstrated that compounds containing a sulfonyl chloride moiety exhibited potent anti-inflammatory activity by selectively inhibiting specific enzymes involved in inflammatory pathways.

1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride has also shown promise in the field of cancer research. A recent study published in Cancer Research investigated the potential of this compound as a prodrug for targeted cancer therapy. The researchers found that the compound could be selectively activated by enzymes overexpressed in cancer cells, leading to enhanced cytotoxicity against tumor cells while minimizing toxicity to healthy tissues. This selective activation mechanism offers a significant advantage over traditional chemotherapy agents, which often lack specificity and cause severe side effects.

In addition to its potential therapeutic applications, 1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride has been explored for its use in materials science. The unique combination of rigidity from the cyclopropane ring and reactivity from the sulfonyl chloride group makes it an attractive candidate for developing novel polymers and coatings with enhanced mechanical properties and chemical resistance. A study published in Polymer Chemistry reported the synthesis of copolymers using this compound as a monomer, resulting in materials with improved thermal stability and mechanical strength.

The synthesis of 1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of a suitable cyclopropane derivative with a sulfonyl chloride reagent, followed by functionalization with methoxymethyl and 3-methylbutyl groups. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

In conclusion, 1-2-(Methoxymethyl)-3-methylbutylcyclopropane-1-sulfonyl chloride (CAS No. 2138081-83-9) is a versatile organic compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, cancer therapy, and materials science. Its unique structural features and reactivity make it an attractive candidate for developing novel therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods for this intriguing compound.

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